The synthesis of Akt-IN-3 involved several key steps:
The synthesis process typically includes:
Akt-IN-3 possesses a complex molecular structure characterized by:
Akt-IN-3 undergoes specific chemical reactions upon administration:
These reactions are critical for its mechanism of action, allowing for sustained reduction in Akt levels within cells, which is more effective than traditional inhibitors that only block activity .
The mechanism by which Akt-IN-3 exerts its effects involves several steps:
This process not only reduces the levels of active Akt but also leads to prolonged inhibition of downstream signaling pathways associated with cell survival and proliferation .
The compound's stability and reactivity have been characterized through various assays that simulate physiological conditions .
Akt-IN-3 has significant potential applications in scientific research and therapeutic development:
Dysregulated Akt signaling drives pathogenesis through multiple mechanisms:
These pathological roles establish Akt as a high-value target for therapeutic intervention.
Akt-IN-3 (compound E22; CAS 2374740-21-1) emerged from rational drug design efforts to overcome limitations of earlier Akt inhibitors:
Table 2: Biochemical Profile of Akt-IN-3
Parameter | Value | Measurement Method |
---|---|---|
Akt1 IC₅₀ | 1.4 nM | Kinase activity assay |
Akt2 IC₅₀ | 1.2 nM | Kinase activity assay |
Akt3 IC₅₀ | 1.7 nM | Kinase activity assay |
hERG IC₅₀ | >10 µM | Patch-clamp assay |
Solubility | ≥100 mg/mL in DMSO | Kinetic solubility assay |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6